5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazolone derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrazolone derivatives.
Scientific Research Applications
5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparison with Similar Compounds
Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.
Phenylbutazone: Another pyrazolone derivative used as an anti-inflammatory drug.
Antipyrine: A pyrazolone compound with analgesic and antipyretic effects.
Uniqueness: 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-2-cycloheptyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H17N3O/c11-9-7-10(14)12-13(9)8-5-3-1-2-4-6-8/h7-8H,1-6,11H2,(H,12,14) |
InChI Key |
NEWWILGCPVTYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=CC(=O)N2)N |
Origin of Product |
United States |
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